molecular formula C17H19Cl B029631 1-Chloromethyl-4-cyclohexylnaphthalene CAS No. 71109-04-1

1-Chloromethyl-4-cyclohexylnaphthalene

Cat. No. B029631
CAS RN: 71109-04-1
M. Wt: 258.8 g/mol
InChI Key: YCBGZXAJACCOAD-UHFFFAOYSA-N
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Description

1-Chloromethyl-4-cyclohexylnaphthalene, commonly referred to as CMCHN, is a synthetic organic compound with a wide range of applications in both scientific research and industrial settings. It is a colourless, crystalline solid with a molecular weight of 299.86 g/mol and a boiling point of 140-141°C. CMCHN is a common reagent used in the synthesis of organic compounds, and its unique structure gives it a unique set of properties that make it useful in a variety of applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis and characterization of various compounds starting from chloromethyl and naphthalene derivatives have been reported. For instance, studies have developed methods for the synthesis of poly(aryl ether ketone) containing cyclohexene moieties through nucleophilic displacement reactions, demonstrating the utility of chloromethylated naphthalenes in polymer chemistry (Wang Jinyan, 2000).

Interaction with Biological Molecules

  • Research on the interaction of chloroethylated naphthalenes with nucleic acids and proteins has been conducted to understand their potential biological effects. One study examined the macromolecular binding of a chloroethylated naphthalene compound in L1210 leukemia-bearing mice, revealing extensive binding to proteins and some binding to nucleic acids (C. J. Cheng et al., 1972).

Analytical Applications

  • Chloromethyl naphthalene derivatives have been employed in analytical chemistry, such as the use of Dansyl-Chloride for detecting amino acids and serotonin in nervous tissue. Dansyl-Cl, a derivative related to naphthalene sulfonates, showcases the broad applicability of chloromethyl naphthalenes in fluorescent labeling and detection technologies (B. Leonard & N. Osborne, 1975).

Environmental Chemistry

  • In environmental chemistry, the synthesis and study of chlorinated naphthalenes and their degradation products have been explored to understand the formation of potentially harmful environmental pollutants. Research on the chlorination of methylnaphthalenes, including 1-methylnaphthalene, and their reactions leading to various chlorinated products highlight the environmental relevance of chloromethyl naphthalene derivatives (R. Garcia et al., 1992).

Material Science

  • In material science, the construction of hypercrosslinked polymers using chloromethylated precursors for applications such as solid phase microextraction of phthalate esters from water samples demonstrates the utility of chloromethyl naphthalenes in creating advanced materials for environmental monitoring (Jinqiu Li et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, (Chloromethyl)naphthalene, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

1-(chloromethyl)-4-cyclohexylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl/c18-12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h4-5,8-11,13H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBGZXAJACCOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633257
Record name 1-(Chloromethyl)-4-cyclohexylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71109-04-1
Record name 1-(Chloromethyl)-4-cyclohexylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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